4-(Difluoromethoxy)benzyl mercaptan
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Overview
Description
4-(Difluoromethoxy)benzyl mercaptan: is an organosulfur compound with the molecular formula C8H8F2OS This compound features a benzyl mercaptan moiety substituted with a difluoromethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)benzyl mercaptan typically involves the reaction of 4-(Difluoromethoxy)benzyl chloride with thiourea, followed by alkaline hydrolysis to yield the desired thiol . The reaction conditions often require a controlled temperature and pH to ensure the efficient formation of the mercaptan group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)benzyl mercaptan can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Substitution: The benzyl mercaptan moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as reagents.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-(Difluoromethoxy)benzyl mercaptan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of thiol-based biochemical processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzyl mercaptan involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. This interaction can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)benzyl mercaptan
- 4-Fluorobenzyl mercaptan
- Benzyl mercaptan
Comparison:
- 4-(Difluoromethoxy)benzyl mercaptan is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs.
- 4-(Trifluoromethoxy)benzyl mercaptan has a trifluoromethoxy group, which can lead to different reactivity and stability.
- 4-Fluorobenzyl mercaptan contains a single fluorine atom, resulting in different chemical behavior.
- Benzyl mercaptan lacks any fluorine substitution, making it less electron-withdrawing and potentially more reactive in certain conditions .
Properties
Molecular Formula |
C8H8F2OS |
---|---|
Molecular Weight |
190.21 g/mol |
IUPAC Name |
[4-(difluoromethoxy)phenyl]methanethiol |
InChI |
InChI=1S/C8H8F2OS/c9-8(10)11-7-3-1-6(5-12)2-4-7/h1-4,8,12H,5H2 |
InChI Key |
KXDMFMXSCCLTRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS)OC(F)F |
Origin of Product |
United States |
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